molecular formula C18H34O2S B15169763 S-(16-Oxohexadecyl) ethanethioate CAS No. 651034-08-1

S-(16-Oxohexadecyl) ethanethioate

Cat. No.: B15169763
CAS No.: 651034-08-1
M. Wt: 314.5 g/mol
InChI Key: IMDTZUMVKRCKNX-UHFFFAOYSA-N
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Description

S-(16-Oxohexadecyl) ethanethioate: is a chemical compound with the molecular formula C18H34O2S . It is known for its unique structure, which includes a long hydrocarbon chain with a ketone group at the 16th position and an ethanethioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(16-Oxohexadecyl) ethanethioate typically involves the reaction of 16-oxohexadecanoic acid with ethanethiol in the presence of a dehydrating agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

S-(16-Oxohexadecyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ethanethioate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

Chemistry

S-(16-Oxohexadecyl) ethanethioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology

In biological research, it is used to study lipid metabolism and the role of long-chain fatty acids in cellular processes.

Medicine

Industry

Used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other industrial compounds .

Mechanism of Action

The mechanism of action of S-(16-Oxohexadecyl) ethanethioate involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

    S-(16-Oxohexadecyl) ethanethioate: Unique due to its specific structure and functional groups.

    S-(2-Hydroxyethyl) ethanethioate: Similar structure but with a hydroxyethyl group instead of a long hydrocarbon chain.

    S-Decyl ethanethioate: Shorter hydrocarbon chain, different physical and chemical properties.

Uniqueness

This compound stands out due to its long hydrocarbon chain and the presence of both a ketone and ethanethioate group, making it versatile for various applications .

Properties

CAS No.

651034-08-1

Molecular Formula

C18H34O2S

Molecular Weight

314.5 g/mol

IUPAC Name

S-(16-oxohexadecyl) ethanethioate

InChI

InChI=1S/C18H34O2S/c1-18(20)21-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-19/h16H,2-15,17H2,1H3

InChI Key

IMDTZUMVKRCKNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCCCCCCCCCCCCC=O

Origin of Product

United States

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